5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one
Description
Properties
CAS No. |
88093-99-6 |
|---|---|
Molecular Formula |
C13H12BrClN2O2 |
Molecular Weight |
343.60 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
RRLCQJAPSYYLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-ethylpyridazin-3(2H)-one Core
The pyridazinone core is typically synthesized by condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For the 4-chloro substitution, chlorinated pyridazinone precursors or chlorination post-synthesis can be employed.
- Starting materials: 4-chloropyridin-2-ylamine or related chlorinated pyridine derivatives.
- Reaction conditions: Reflux in ethanol or other suitable solvents with sodium hydrogencarbonate as a base to facilitate ring closure and substitution reactions.
- Example: Refluxing 4-chloropyridin-2-ylamine with chloroacetaldehyde in ethanol with sodium bicarbonate yields intermediates that can be further transformed into the pyridazinone core.
Introduction of the 2-Ethyl Group
The ethyl substituent at position 2 can be introduced via alkylation reactions on the pyridazinone ring or by using ethyl-substituted starting materials.
- Method: Alkylation using ethyl halides or ethylating agents under basic conditions.
- Conditions: Typically carried out in inert atmosphere, with bases such as N-ethyl-N,N-diisopropylamine, at elevated temperatures (e.g., 120°C) in solvents like isopropyl alcohol.
Formation of the 5-[(4-Bromophenyl)methoxy] Substituent
The key step is the etherification at position 5 of the pyridazinone ring with 4-bromobenzyl alcohol or its derivatives.
- Approach: Nucleophilic substitution or Williamson ether synthesis.
- Procedure: The hydroxyl group at position 5 (or a suitable leaving group precursor) is reacted with 4-bromobenzyl bromide or 4-bromobenzyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
- Optimization: Reaction temperature, solvent choice, and base concentration are optimized to maximize yield and minimize side reactions.
Purification and Characterization
- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Table: Typical Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of sodium hydrogencarbonate as a mild base in ethanol facilitates the formation of the pyridazinone ring with good yields and minimal side products.
- Alkylation at position 2 requires careful control of temperature and atmosphere to prevent decomposition or over-alkylation.
- Etherification efficiency depends strongly on the choice of solvent and base; polar aprotic solvents and potassium carbonate are preferred to enhance nucleophilicity and solubility of reactants.
- Purification by column chromatography is essential to separate unreacted starting materials and side products, ensuring high purity of the final compound.
- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to monitor reaction progress and confirm structure.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of the bromobenzyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Sodium borohydride (NaBH4): For reduction reactions.
Palladium catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and ethyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Bulk and Stability: The 2-ethyl group in the target compound likely offers better metabolic stability compared to tert-butyl (in ) or phenyl (in ), as smaller alkyl groups reduce steric hindrance while maintaining lipophilicity.
Synthetic Challenges: Methoxylation at the 5-position (as in the target compound) is synthetically challenging due to competing elimination reactions, a problem also noted in trifluoroethyl-substituted pyridazinones .
Pharmacological Relevance :
- Analogues with 4-bromophenyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)...acetamide) exhibit FPR2 agonist activity, suggesting the target compound may share similar biological targets .
Crystallographic and Conformational Analysis
- The target compound’s dihedral angle is unreported but likely influenced by the 4-bromophenyl methoxy group’s steric demands.
- Crystallographic Data : Compounds like (R factor = 0.044) and (R factor = 0.036) demonstrate high crystallinity, suggesting that the target compound’s structure could be resolved with similar precision using SHELX-based refinement .
Biological Activity
5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12BrClN2O, with a molecular weight of approximately 315.6 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include halogenation, etherification, and cyclization reactions, which are crucial for constructing the pyridazine framework with the desired substituents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with halogen substitutions have shown enhanced cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | 4.98 | Inhibits DNA synthesis |
| 6l (4’-Bromoflavonol) | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k (4’-Chloroflavonol) | 3.14 | Induces apoptosis through caspase activation |
The compound 6l, a bromo-substituted flavonol, demonstrated an IC50 value of 0.46 µM against A549 lung cancer cells, indicating strong potency compared to traditional chemotherapeutics like 5-fluorouracil .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect against oxidative stress in cells, contributing to their anticancer effects.
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of various flavonoids on A549 cells, revealing that compounds with halogen substitutions significantly enhanced cytotoxicity and apoptosis induction . The findings suggest that structural modifications can lead to improved therapeutic efficacy.
- Comparative Analysis with Other Anticancer Agents : A comparative study highlighted that compounds structurally related to this compound showed better activity than established drugs like doxorubicin in specific cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
